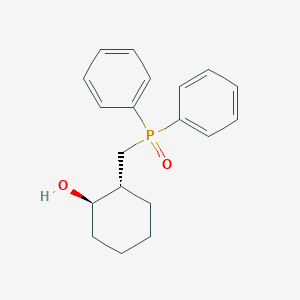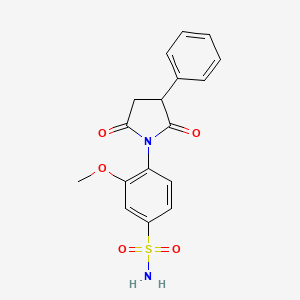![molecular formula C13H16N4O B12894734 4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920959-44-0](/img/structure/B12894734.png)
4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their significant clinical diversity and have been consistently incorporated in a diverse range of drug candidates approved by the FDA .
Métodos De Preparación
The synthesis of 4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves several steps. One common method includes the chemical modification of 1H-pyrrolo[2,3-b]pyridine derivatives. Industrial production methods often employ magnetically recoverable nano-catalysts, which can be readily separated from the reaction medium using an external magnet .
Análisis De Reacciones Químicas
4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydrophobicity of the C4-substituent is critical for the pharmacokinetic profile and pharmacological activity of the compound . Common reagents used in these reactions include Fe3O4-supported Schiff base complexes and Cu(NO3)2·9H2O . Major products formed from these reactions include derivatives with enhanced biological activities, such as increased JAK3 inhibitory activity .
Aplicaciones Científicas De Investigación
4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a scaffold for the synthesis of novel immunomodulators targeting JAK3 . In biology, it has been studied for its role in modulating inflammatory and immune mediators . In medicine, it is being investigated for its potential use in treating immune diseases such as organ transplantation .
Mecanismo De Acción
The mechanism of action of 4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves the inhibition of Janus Kinase 3 (JAK3). JAK3 is a cytoplasmic protein tyrosine kinase that plays a crucial role in cytokine-mediated signal transduction . The compound binds to the JAK3 enzyme, preventing its activation and subsequent phosphorylation of signal transducers and activators of transcription proteins (STATs). This inhibition leads to a decrease in cytokine-responsive gene expression, thereby modulating immune responses .
Comparación Con Compuestos Similares
4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide can be compared to other pyridine derivatives, such as 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide . While both compounds share a similar core structure, the substitution at the C4-position differentiates their biological activities. The cyclopentylamino group in this compound enhances its JAK3 inhibitory activity compared to other derivatives . Other similar compounds include 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives, which have shown promising anti-proliferative activity .
Propiedades
Número CAS |
920959-44-0 |
|---|---|
Fórmula molecular |
C13H16N4O |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
4-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C13H16N4O/c14-12(18)10-7-16-13-9(5-6-15-13)11(10)17-8-3-1-2-4-8/h5-8H,1-4H2,(H2,14,18)(H2,15,16,17) |
Clave InChI |
SIZDILIANFOGGY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=C3C=CNC3=NC=C2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



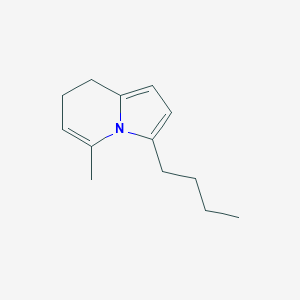
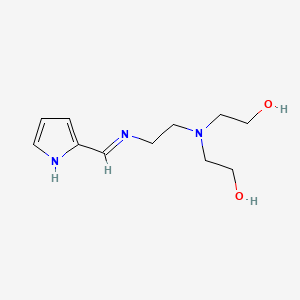

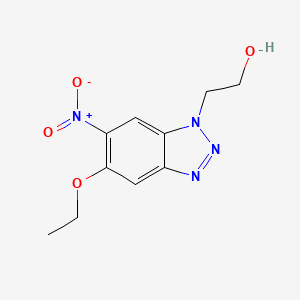
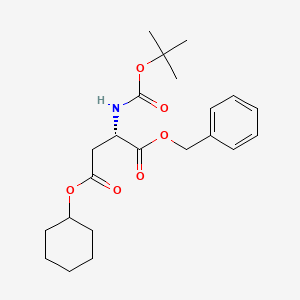
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
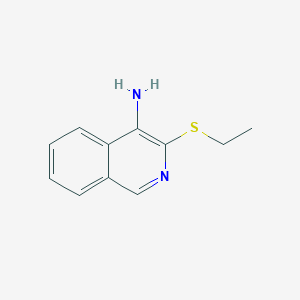
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
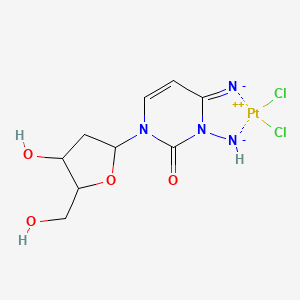
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
